molecular formula C10H20N2O B2931425 Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine CAS No. 1522150-56-6

Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine

Cat. No. B2931425
CAS RN: 1522150-56-6
M. Wt: 184.283
InChI Key: UNFWSMIDQOGDHG-UHFFFAOYSA-N
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Description

“Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine” is a chemical compound with the CAS Number: 1522150-56-6 . It has a molecular weight of 184.28 . The IUPAC name for this compound is N-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethan-1-amine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O/c1-11-4-5-12-8-10(9-12)2-6-13-7-3-10/h11H,2-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine” is a liquid at room temperature . It has a molecular weight of 184.28 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Safety and Hazards

This compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-4-5-12-8-10(9-12)2-6-13-7-3-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFWSMIDQOGDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CC2(C1)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine

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